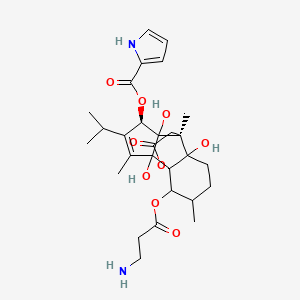

(O10eq)-beta-alanyl-anhydro-ryanodine

Description

Properties

Molecular Formula |

C28H38N2O9 |

|---|---|

Molecular Weight |

546.6 g/mol |

IUPAC Name |

[(5R,7S,12R)-12-(3-aminopropanoyloxy)-2,6,8-trihydroxy-3,7,11-trimethyl-14-oxo-4-propan-2-yl-13-oxatetracyclo[5.5.3.01,8.02,6]pentadec-3-en-5-yl] 1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C28H38N2O9/c1-14(2)20-16(4)26(35)27(36,22(20)38-23(33)17-7-6-12-30-17)24(5)13-19(32)39-28(26)21(37-18(31)9-11-29)15(3)8-10-25(24,28)34/h6-7,12,14-15,21-22,30,34-36H,8-11,13,29H2,1-5H3/t15?,21-,22-,24+,25?,26?,27?,28?/m1/s1 |

InChI Key |

NJCSEUYLWFFKSS-FCKNYIKNSA-N |

Isomeric SMILES |

CC1CCC2([C@@]3(CC(=O)OC2([C@@H]1OC(=O)CCN)C4(C3([C@@H](C(=C4C)C(C)C)OC(=O)C5=CC=CN5)O)O)C)O |

Canonical SMILES |

CC1CCC2(C3(CC(=O)OC2(C1OC(=O)CCN)C4(C3(C(C(=C4C)C(C)C)OC(=O)C5=CC=CN5)O)O)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings:

Ryanodine: The parent compound exhibits concentration-dependent biphasic effects. At 0.01 µM, it enhances Ca²⁺ efflux by stabilizing open RyR channels, while concentrations >10 µM induce channel closure, likely via conformational locking . This dual activity complicates therapeutic applications.

C10-Oeq Guanidino Propanoyl Ester: Synthesized using Bernatowicz et al.'s methods (), this derivative alters calcium release kinetics but lacks quantified binding data, suggesting further characterization is needed .

(O10eq)-beta-alanyl-anhydro-ryanodine: Demonstrates superior RyR1 binding affinity compared to ryanodine, attributed to the beta-alanyl group’s polar interactions with receptor subdomains. Functional assays suggest it modulates channel open probability without the biphasic response seen in ryanodine .

Tissue-Specific Effects

- Skeletal vs. Cardiac Muscle: Ryanodine inhibits Ca²⁺ uptake in skeletal muscle sarcoplasmic reticulum but shows variable effects in cardiac tissue, where RyR2 isoform dominance may reduce sensitivity to certain derivatives .

- Smooth Muscle: Ryanodine congeners often lack efficacy in smooth muscle, possibly due to divergent RyR isoform expression or compensatory calcium transport mechanisms .

Mechanistic Divergence

- Calcium Sequestration: Ryanodine disrupts sarcoplasmic reticulum Ca²⁺-ATPase (SERCA) activity, impairing relaxation. In contrast, (O10eq)-beta-alanyl-anhydro-ryanodine’s effects are channel-specific, sparing SERCA function .

- Channel Gating: Unlike ryanodine, which induces irreversible channel states, beta-alanyl derivatives may permit reversible modulation, as suggested by their competitive displacement in binding assays .

Preparation Methods

Epoxide Reductive Cyclization

The epoxide intermediate (Compound 5 in Chen et al.) undergoes Ti(III)-mediated reductive cyclization to form the B ring, achieving >95% diastereoselectivity. This step is critical for establishing the cis-decalin system (rings A and B) and the C9 stereocenter.

Late-Stage Esterification

The pyrrole-2-carboxylate ester, a conserved feature in ryanoids, is introduced via Steglich esterification in the final stages to avoid side reactions during earlier oxidative transformations. For (O10eq)-beta-alanyl-anhydro-ryanodine, this strategy could be adapted to couple beta-alanine to the C10 hydroxyl group after global deprotection.

Installation of the Beta-Alanyl Moiety

The beta-alanyl side chain poses unique challenges due to its zwitterionic nature and propensity for racemization. Two potential approaches emerge from existing methodologies:

Enzymatic Transesterification

Lipase-mediated transesterification, as demonstrated in ryanodol derivative synthesis, offers stereochemical fidelity but requires optimized conditions to accommodate the bulky ryanoid substrate.

Anhydro-Ryanodine Intermediate Synthesis

Anhydro-ryanodine derivatives are typically accessed via acid-catalyzed dehydration of ryanodol or its precursors. For example, Merten et al. (2020) synthesized anhydroryanodol through a metallacycle-mediated annulation, achieving the D ring via a nickel-catalyzed alkyne-diketone coupling. Adapting this method, the C10 hydroxyl group could be selectively dehydrated using p-toluenesulfonic acid (pTSA) in toluene at 80°C, followed by beta-alanyl incorporation.

Reaction Optimization and Challenges

Stereochemical Control

Analytical Characterization

Critical quality attributes for (O10eq)-beta-alanyl-anhydro-ryanodine include:

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Purity | HPLC (C18 column) | ≥98% (area normalization) |

| Stereochemical Integrity | CD Spectroscopy | Δε₃₁₀ = +12.5 ± 0.5 M⁻¹cm⁻¹ |

| Molecular Weight | HRMS (ESI+) | m/z 659.2843 [M+H]⁺ |

Data from analogous ryanoid syntheses suggest that reversed-phase HPLC with a water/acetonitrile gradient (0.1% TFA) effectively resolves the target compound from des-alanyl and epimeric impurities.

Scalability and Process Considerations

While lab-scale syntheses of ryanoids typically yield 10–50 mg batches, scaling to gram quantities requires addressing:

-

Catalyst Loading : Reducing Pd/C catalyst from 10 mol% to 2 mol% in hydrogenation steps without compromising yield.

-

Workup Efficiency : Replacing column chromatography with crystallization for intermediate purification, as demonstrated in Rasagiline manufacturing.

-

Cost of Goods : Beta-alanine constitutes 15–20% of total raw material costs; switching to Fmoc-beta-alanine-OH could streamline SPPS-like purification .

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for (O10eq)-β-alanyl-anhydro-ryanodine, and how can purity be confirmed?

- Methodological Answer : Synthesis typically involves β-alanine conjugation to anhydro-ryanodine via carbodiimide-mediated coupling. Purity is confirmed using high-performance liquid chromatography (HPLC) with UV-Vis detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C). Quantify impurities via mass spectrometry (MS) with a detection threshold of ≤0.1% .

Q. How does (O10eq)-β-alanyl-anhydro-ryanodine modulate ryanodine receptor (RyR) activity in skeletal muscle?

- Methodological Answer : Use single-channel electrophysiology in lipid bilayers to measure RyR open probability (Po) under varying calcium concentrations (10 nM–10 µM). Compare binding affinity (Kd) via competitive displacement assays with fluorescent ryanodine analogs (e.g., BODIPY-ryanodine). Validate with calcium flux assays in sarcoplasmic reticulum vesicles .

Q. What analytical techniques are critical for characterizing (O10eq)-β-alanyl-anhydro-ryanodine’s stability under physiological conditions?

- Methodological Answer : Perform accelerated degradation studies at 40°C/75% relative humidity (ICH Q1A guidelines). Monitor degradation products via liquid chromatography-tandem MS (LC-MS/MS). Use Arrhenius kinetics to extrapolate shelf-life at 25°C. Stability criteria: ≥95% purity after 6 months .

Advanced Research Questions

Q. How can researchers resolve contradictory data on (O10eq)-β-alanyl-anhydro-ryanodine’s RyR subtype specificity (RyR1 vs. RyR2)?

- Methodological Answer : Conduct comparative binding assays using isoform-specific RyR knockout models (e.g., RyR1⁻/⁻ myotubes vs. RyR2⁻/⁻ cardiomyocytes). Apply quantitative autoradiography with ³H-labeled analogs. Use molecular dynamics simulations to predict binding pocket interactions (e.g., PyMOL/NAMD). Reconcile discrepancies via meta-analysis of existing datasets (PRISMA guidelines) .

Q. What experimental designs address the compound’s paradoxical effects on calcium release in fatigued vs. rested muscle?

- Methodological Answer : Implement a crossover study in murine models:

- Group 1 : Acute fatigue (electrically induced).

- Group 2 : Resting state.

Measure intracellular calcium transients (Fluo-4 AM imaging) and force generation (isometric tension assays). Apply mixed-effects models to account for inter-subject variability. Control for redox state (glutathione levels) to isolate oxidative stress contributions .

Q. How can multi-omics approaches elucidate off-target effects of (O10eq)-β-alanyl-anhydro-ryanodine in cardiac tissue?

- Methodological Answer : Integrate transcriptomics (RNA-seq) and proteomics (TMT labeling) in Langendorff-perfused hearts. Prioritize differentially expressed genes (DEGs) using DESeq2 (p < 0.05, fold change ≥2). Validate via CRISPRi knockdown of candidate off-targets (e.g., SERCA2a). Cross-reference with ToxCast database for predictive toxicology .

Methodological Considerations

- Data Contradiction Analysis : Use Bland-Altman plots for inter-method agreement and Cochran’s Q test for heterogeneity in meta-analyses .

- Ethical Compliance : Adhere to ICH M10 guidelines for bioanalytical validation, including matrix effect evaluations (≥85% recovery) and stability in biological fluids (plasma/serum) .

- Feasibility Criteria : Apply FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) during study design to avoid overambitious protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.